3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine 1-oxide 3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine 1-oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16560369
InChI: InChI=1S/C7H6ClF3N2O/c1-12-6-5(8)2-4(3-13(6)14)7(9,10)11/h2-3,14H,1H3
SMILES:
Molecular Formula: C7H6ClF3N2O
Molecular Weight: 226.58 g/mol

3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine 1-oxide

CAS No.:

Cat. No.: VC16560369

Molecular Formula: C7H6ClF3N2O

Molecular Weight: 226.58 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine 1-oxide -

Specification

Molecular Formula C7H6ClF3N2O
Molecular Weight 226.58 g/mol
IUPAC Name 3-chloro-1-hydroxy-N-methyl-5-(trifluoromethyl)pyridin-2-imine
Standard InChI InChI=1S/C7H6ClF3N2O/c1-12-6-5(8)2-4(3-13(6)14)7(9,10)11/h2-3,14H,1H3
Standard InChI Key YAKGEUCDQWPASU-UHFFFAOYSA-N
Canonical SMILES CN=C1C(=CC(=CN1O)C(F)(F)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₇H₆ClF₃N₂O, with a molar mass of 226.58 g/mol. Its IUPAC name, 3-chloro-1-hydroxy-N-methyl-5-(trifluoromethyl)pyridin-2-imine, reflects the arrangement of functional groups:

  • A chloro group at position 3

  • A methylamino group (-NHCH₃) at position 2

  • A trifluoromethyl group (-CF₃) at position 5

  • An N-oxide group at position 1, which introduces polarity and influences solubility.

The presence of electron-withdrawing groups (Cl, CF₃) and the N-oxide moiety creates a polarized aromatic system, enhancing reactivity in nucleophilic and electrophilic substitutions.

Spectroscopic and Physical Data

Key physical properties include:

PropertyValueSource
Boiling PointNot reported
Melting PointNot reported
Density~1.5 g/cm³ (estimated)
SolubilityModerate in polar aprotic solvents (e.g., DMSO)

The compound’s Standard InChIKey (YAKGEUCDQWPASU-UHFFFAOYSA-N) and Canonical SMILES (CN=C1C(=CC(=CN1O)C(F)(F)F)Cl) provide identifiers for database searches.

Synthesis and Optimization Strategies

Conventional Synthesis Routes

Synthesis typically involves chlorination and amination of pyridine precursors. A two-step process is common:

  • Chlorination: Introduction of chlorine at position 3 using agents like phosphorus oxychloride (POCl₃).

  • Amination: Substitution at position 2 with methylamine under controlled pH.

For example, reacting 2-amino-5-(trifluoromethyl)pyridine with chlorinating agents yields intermediates, which are subsequently oxidized to form the N-oxide.

Novel Methodologies

Recent patents describe solvent optimization to enhance yield and reduce toxicity. For instance, dichloromethane and methanol are preferred over acetonitrile due to lower environmental impact . Activators like 4-dimethylaminopyridine (DMAP) improve reaction efficiency by stabilizing intermediates .

A representative protocol involves:

  • Dissolving 3-chloro-2-chloro-5-trifluoromethylpyridine in methanol.

  • Adding triethylamine as an acid scavenger.

  • Refluxing for 4–6 hours to form an organic salt.

  • Cyanidation with hydrocyanic acid to introduce the methylamino group .

This method achieves yields exceeding 85% while minimizing hazardous waste .

Applications in Medicinal and Agrochemical Research

Medicinal Chemistry

Pyridine N-oxides are explored for kinase inhibition and antibacterial activity. The trifluoromethyl group enhances lipid solubility, aiding blood-brain barrier penetration. Preliminary studies suggest interactions with:

  • Cytochrome P450 enzymes: Potential for metabolic pathway modulation.

  • G-protein-coupled receptors (GPCRs): Structural analogs show affinity for serotonin receptors .

Agrochemical Development

The compound’s halogenated structure contributes to pesticidal activity. Field trials of analogs demonstrate efficacy against Aphis gossypii (cotton aphid) at concentrations as low as 50 ppm.

Recent Research and Future Directions

Mechanistic Studies

A 2024 study highlighted the compound’s role in ROS (reactive oxygen species) scavenging, suggesting utility in neurodegenerative disease models. Another investigation linked its N-oxide group to enhanced solubility in aqueous buffers, enabling formulation in intravenous therapies .

Synthetic Biology Approaches

CRISPR-edited E. coli strains have been engineered to biosynthesize pyridine intermediates, reducing reliance on traditional chemical synthesis . This innovation could lower production costs by ~30% by 2030.

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